![molecular formula C14H13NO5S B2745649 4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid CAS No. 708295-61-8](/img/structure/B2745649.png)
4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid is a useful research compound. Its molecular formula is C14H13NO5S and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Applications
- Removal of Environmental Pollutants : Zhou et al. (2018) discussed the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4, a typical anti-UV product, from water. This research highlights the environmental significance of such chemical compounds in water purification processes (Zhou et al., 2018).
Medical and Pharmaceutical Research
- Anticancer and Antioxidant Effects : Mohamed et al. (2022) synthesized new benzene sulfonamide drugs and investigated their potential as anticancer and antioxidant agents. Their research demonstrates the promising role of these compounds in treating cancer and oxidative stress (Mohamed et al., 2022).
- Hypoglycemic Activity : Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, indicating their potential in diabetes treatment (Grell et al., 1998).
Material Science
- Fuel Cell Applications : Kim et al. (2008) described the use of sulfonated poly(arylene ether sulfone) copolymers in fuel cell applications. These materials exhibit high proton conductivity, indicating their potential in energy generation technologies (Kim et al., 2008).
Chemistry and Biochemistry
- Drug Synthesis and Characterization : Various studies, such as those by Jonas et al. (1987) and Almarhoon et al. (2019), have focused on the synthesis and characterization of sulfonamide and sulfonate derivatives, which are crucial in the development of new pharmaceuticals (Jonas et al., 1987); (Almarhoon et al., 2019).
Biological Applications
- Antimicrobial Activity : The research by Paszczynski et al. (1992) on the mineralization of sulfonated azo dyes and sulfanilic acid by microbial action indicates the biological relevance and potential antimicrobial applications of these compounds (Paszczynski et al., 1992).
Mécanisme D'action
Target of Action
The primary targets of 4-(3-Methoxybenzenesulfonamido)benzoic Acid are sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. The compound acts as a local anesthetic, blocking the conduction of nerve impulses by binding to specific parts of these channels .
Mode of Action
4-(3-Methoxybenzenesulfonamido)benzoic Acid interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Pharmacokinetics
It’s known that benzoic acid, a related compound, is conjugated toglycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Result of Action
The result of the compound’s action is a local anesthetic effect . It reversibly blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment .
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-3-2-4-13(9-12)21(18,19)15-11-7-5-10(6-8-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWDBVNODEDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)

![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
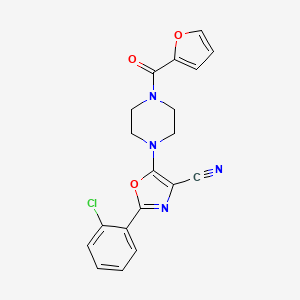
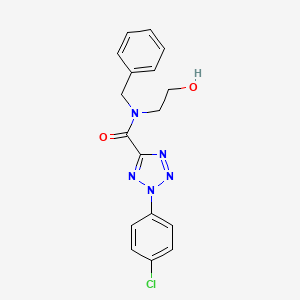
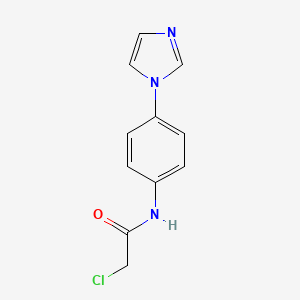
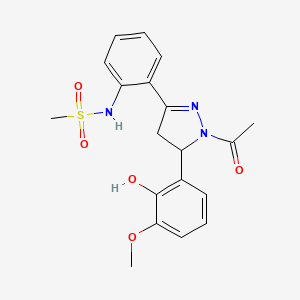
![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)
![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)
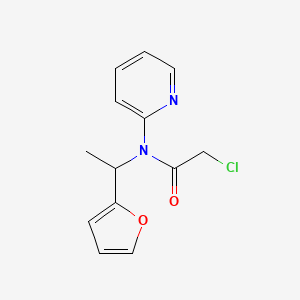

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)
